butyl 4-[2-(diethylamino)ethoxymethyl]benzoate
Description
Butyl 4-[2-(diethylamino)ethoxymethyl]benzoate is a benzoate ester derivative characterized by a butyl ester group at the para position of the benzene ring. Its structure includes a 2-(diethylamino)ethoxymethyl substituent, which introduces both tertiary amine and ether functionalities. The compound is of interest in pharmaceutical and materials science research, particularly for applications requiring pH-sensitive or membrane-permeable agents .
Properties
CAS No. |
78329-92-7 |
|---|---|
Molecular Formula |
C18H29NO3 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
butyl 4-[2-(diethylamino)ethoxymethyl]benzoate |
InChI |
InChI=1S/C18H29NO3/c1-4-7-13-22-18(20)17-10-8-16(9-11-17)15-21-14-12-19(5-2)6-3/h8-11H,4-7,12-15H2,1-3H3 |
InChI Key |
FUSYNERXYOYGKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)COCCN(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-[2-(diethylamino)ethoxymethyl]benzoate typically involves the esterification of benzoic acid derivatives with butanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of acid catalysts to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[2-(diethylamino)ethoxymethyl]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ring or the diethylaminoethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols .
Scientific Research Applications
Butyl 4-[2-(diethylamino)ethoxymethyl]benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of butyl 4-[2-(diethylamino)ethoxymethyl]benzoate involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the benzoate ester can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
| Compound Name | Structural Features | Key Differences | Impact on Properties |
|---|---|---|---|
| This compound | Butyl ester, diethylamino-ethoxymethyl substituent | Tertiary amine, ethoxy spacer | Enhanced basicity, potential for hydrogen bonding, improved membrane permeability |
| Butyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate () | Butyl ester, bromo-methoxybenzamide substituent | Bromine atom, methoxy group, amide linkage | Increased electrophilicity (due to Br), altered solubility, and potential antimicrobial activity |
| Ethyl 4-[2-(4-propanoylphenoxy)acetamido]benzoate () | Ethyl ester, propanoylphenoxy-acetamido group | Propanoylphenoxy moiety | Higher polarity, potential for π-π interactions, and varied biological targeting |
| Ethyl 4-{4-[(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-amido}benzoate () | Ethyl ester, thiazolidinone-sulfanylidene substituent | Thiazolidinone ring, sulfur atom | Anticancer and anti-inflammatory potential due to thiazolidinone core |
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | This compound | Butyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate | Ethyl 4-aminobenzoate (Benzocaine) |
|---|---|---|---|
| Molecular Weight | ~335.5 g/mol | ~422.3 g/mol | ~165.2 g/mol |
| LogP (Lipophilicity) | ~3.2 (estimated) | ~4.1 (due to Br) | ~2.1 |
| Water Solubility | Low (tertiary amine enhances solubility in acidic media) | Very low (hydrophobic Br substituent) | Moderate (ester group) |
| pKa | ~8.5 (diethylamino group) | N/A (amide group) | ~2.5 (ester) |
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